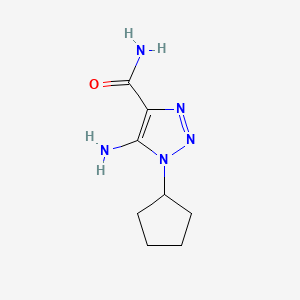
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is a cyclic siloxane compound with the molecular formula C10H24O4Si4. This compound is characterized by its unique structure, which includes a ring of silicon and oxygen atoms with vinyl and methyl groups attached. It is commonly used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- typically involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction to form the cyclic siloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out through a continuous process that involves the distillation of the reaction mixture to separate the desired cyclic siloxane from other by-products. This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include epoxides, silane derivatives, and substituted siloxanes, which have various applications in different industries.
Scientific Research Applications
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- exerts its effects involves the interaction of its silicon-oxygen backbone with various molecular targets. The vinyl groups provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-6,8-divinyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-4,8-diphenyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-
Uniqueness
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is unique due to the presence of both vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of advanced materials and in industrial processes.
Properties
CAS No. |
17980-61-9 |
|---|---|
Molecular Formula |
Bi4O9Si3-2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

